molecular formula C12H14N2O2 B3032350 3-Benzyl-6-methyl-2,5-piperazinedione CAS No. 14474-78-3

3-Benzyl-6-methyl-2,5-piperazinedione

Cat. No.: B3032350
CAS No.: 14474-78-3
M. Wt: 218.25 g/mol
InChI Key: CNXWPOWVDIUTPS-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-2,5-piperazinedione is a natural product found in Bacteria and Nocardiopsis gilva with data available.

Scientific Research Applications

Synthesis Applications

3-Benzyl-6-methyl-2,5-piperazinedione has been utilized in various synthetic applications. For instance, it played a crucial role in the total synthesis of albonoursin, a natural compound, via a method involving treatment with ammonia and subsequent condensation with benzaldehyde (Shin, Chigira, Masaki, & Ota, 1969). Furthermore, its derivatives have been studied for unusual CC bond migration properties, leading to the formation of different isomers, which is significant in the field of organic chemistry (Jin, Wessig, & Liebscher, 2000).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound, particularly piperazinediones, have shown therapeutic properties. They exhibit antitumor activity against various cancer types and have been used in clinical trial combination therapy (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002). These derivatives also demonstrate hypolipidemic activity, making them significant in the study of cardiovascular diseases.

Structural Chemistry

This compound and its derivatives have been a subject of interest in structural chemistry. Their synthesis and structural characterization, as in the case of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, help in understanding molecular conformations and interactions (Zhang, Wen, Tang, & Li, 2007). Such studies contribute to the broader field of crystallography and molecular modeling.

Mechanism of Action

Target of Action

Cyclic peptides, including Cyclo(Ala-Phe), have been widely reported to have therapeutic abilities in the treatment of cancer . They have been proven through in vitro and in vivo studies against breast, lung, liver, colon, and prostate cancers, among others . .

Mode of Action

Cyclic peptides like Cyclo(Ala-Phe) have been shown to exert a higher binding affinity towards targeted receptors, in which they could displace endogenous proteins to disrupt the signaling cascades responsible for tumor growth . They can exert cytotoxic effects on cancer cells . .

Biochemical Pathways

They can disrupt signaling cascades responsible for tumor growth .

Pharmacokinetics

Cyclic peptides are known to have distinct biochemical and therapeutic properties for pharmaceutical applications . They have high binding affinities and low metabolic toxicity .

Result of Action

Cyclo(Ala-Phe) displays significant anti-diatom activity with the inhibitory rate of 50% at the concentration of 50 microg/mL . It’s also suggested that cyclic peptides like Cyclo(Ala-Phe) can exert cytotoxic effects on cancer cells .

Action Environment

The action of Cyclo(Ala-Phe) can be influenced by various environmental factors. For instance, the production of cyclic peptides like Cyclo(Ala-Phe) can be significantly influenced by factors such as heating time, heating temperature, and pH . Moreover, it’s suggested that cyclic peptides can maintain a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .

Properties

IUPAC Name

3-benzyl-6-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXWPOWVDIUTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932399
Record name 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14474-78-3
Record name 3-Benzyl-6-methyl-2,5-piperazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of Cyclo(Ala-Phe)?

A1: Cyclo(Ala-Phe) has been identified in a variety of natural sources, including:

  • Marine microorganisms: Both a marine fungus [] and a marine bacterium [] have been identified as producers of Cyclo(Ala-Phe).
  • Cocoa beans: Cyclo(Ala-Phe) is one of the diketopiperazines formed during the roasting of cocoa beans, contributing to the characteristic bitterness of cocoa [].
  • Cultures of the fungus Phellinus igniarius: This fungus has been found to produce Cyclo(Ala-Phe) alongside other cyclic dipeptides and various chemical compounds [].

Q2: Does Cyclo(Ala-Phe) contribute to the sensory properties of food and beverages?

A: Yes, Cyclo(Ala-Phe) has been identified as one of the diketopiperazines present in wines []. While its specific sensory contribution in wine is not detailed in the provided research, its presence in roasted cocoa beans and contribution to their bitterness [] suggests it could play a role in the flavor profile of wines as well.

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